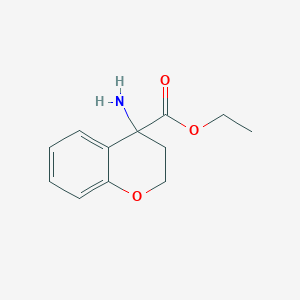

Ethyl 4-aminochromane-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 4-amino-2,3-dihydrochromene-4-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-2-15-11(14)12(13)7-8-16-10-6-4-3-5-9(10)12/h3-6H,2,7-8,13H2,1H3 |

InChI Key |

VUWYCWMKYYXJKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCOC2=CC=CC=C21)N |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Ethyl 4 Aminochromane 4 Carboxylate

Investigation of Reaction Pathways and Transition States

The formation of the chromane (B1220400) ring system, particularly in substituted variants like Ethyl 4-aminochromane-4-carboxylate, can proceed through several potential pathways. The final structure suggests an intramolecular cyclization, likely an oxa-Michael addition, as a key step. acs.org Investigating these pathways involves a combination of experimental probes and computational modeling to map out the energy landscape of the reaction, identifying the most favorable routes and the structures of high-energy transition states. libretexts.orgacs.org

Experimental Mechanistic Probes (e.g., Radical Scavenging Studies)

Experimental probes are vital for uncovering the nature of reaction mechanisms, particularly for distinguishing between ionic and radical pathways. Radical scavenging studies are a key tool in this regard.

One common method to test for the presence of radical intermediates is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comresearchgate.netnih.gov DPPH is a stable free radical with a characteristic deep violet color. researchgate.netnih.gov If a reaction proceeds through a radical mechanism, the intermediates generated can react with DPPH. This neutralizes the DPPH radical, causing the violet color to fade to a pale yellow, a change that can be quantified spectrophotometrically. researchgate.netnih.gov

In the context of reactions involving Ethyl 4-aminochromane-4-carboxylate, a DPPH assay could be employed to determine if radical species are formed during its synthesis or subsequent reactions. The antioxidant potential of related chromanol and phenolic compounds has been evaluated using this method, where the phenolic hydroxyl group acts as a hydrogen atom donor to scavenge radicals. nih.govresearchgate.netmdpi.com The mechanism often involves a Hydrogen Atom Transfer (HAT) process. nih.gov While the title compound lacks a phenolic hydroxyl, the amino group or other parts of the molecule could potentially participate in radical processes under certain conditions.

The results from such an experiment would be presented as the percentage of DPPH radical scavenging activity. A significant decrease in DPPH absorbance in the presence of the reaction mixture would suggest a radical pathway, whereas no change would point towards an ionic mechanism, such as one involving carbocation intermediates.

Table 1: Illustrative Data from a Hypothetical DPPH Radical Scavenging Assay

| Sample | Concentration (µg/mL) | Absorbance at 517 nm | % Radical Scavenging Activity |

|---|---|---|---|

| Control (DPPH only) | - | 1.150 | 0.0 |

| Reaction Mixture A | 100 | 1.145 | 0.4 |

| Reaction Mixture B (Radical Initiator) | 100 | 0.570 | 50.4 |

| Ascorbic Acid (Standard) | 50 | 0.450 | 60.9 |

This table illustrates the type of data obtained from a DPPH assay. The percentage of scavenging activity is calculated as: [(Abscontrol - Abssample) / Abscontrol] x 100. nih.gov

Isotopic Labeling Studies to Trace Atom Movements

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the path of specific atoms from reactants to products. nih.govcriver.comatlanchimpharma.com By replacing an atom (like ¹²C, ¹H, or ¹⁴N) with one of its heavier, stable isotopes (e.g., ¹³C, ²H/D, or ¹⁵N), the fate of the labeled atom can be tracked using mass spectrometry or NMR spectroscopy. criver.comatlanchimpharma.com

For the synthesis of Ethyl 4-aminochromane-4-carboxylate, isotopic labeling could unambiguously clarify the mechanism of the crucial ring-forming step. For instance, a plausible synthesis route involves the intramolecular cyclization of a precursor derived from a substituted phenol (B47542) and a Michael acceptor.

To verify this, one could synthesize the precursor with a ¹³C label at a specific position on the side chain. After the cyclization reaction, the position of the ¹³C label in the final chromane product would be determined. This would confirm which carbon atom attacks the aromatic ring and which atoms are involved in the new carbon-oxygen bond, solidifying the proposed intramolecular oxa-Michael addition pathway. acs.orgorganic-chemistry.org Similarly, using a ¹⁵N-labeled amino group would confirm its origin and ensure it does not participate directly in the cyclization. This method provides atomic-level information that is often unattainable through other means. nih.gov

Identification and Characterization of Key Intermediates

Many reactions proceed through short-lived, high-energy intermediates that are not present in the final product mixture. Identifying these transient species is fundamental to a complete mechanistic understanding. For chromane synthesis, intermediates could include carbocations or specific excited states in photochemical reactions. nih.govosi.lvresearchgate.net

Transient Species Detection and Trapping Techniques

Detecting highly reactive intermediates requires specialized techniques. For instance, if the cyclization to form the chromane ring proceeds through a carbocation intermediate, its existence could be probed using several methods. osi.lvresearchgate.netcas.cn

Spectroscopic Detection: In some cases, transient intermediates can be observed directly at low temperatures using NMR spectroscopy. ssbodisha.ac.in More commonly, femtosecond transient absorption spectroscopy is used to observe short-lived excited state species in photochemical reactions by monitoring their absorption spectra in real-time. nih.gov

Chemical Trapping: A reactive but unstable intermediate can be "trapped" by adding a reagent that reacts with it to form a stable, characterizable product. For example, if an aryl radical is a suspected intermediate, it can be trapped using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), leading to a stable adduct that can be identified, providing strong evidence for the radical's transient existence. acs.org

Radical Clock Experiments: These experiments are designed to distinguish between transient radical intermediates and other mechanisms. A substrate is designed that can undergo a predictable intramolecular rearrangement if a radical is formed. If the rearranged product is observed, it provides evidence for a radical intermediate and can even give an estimate of its lifetime. acs.org In one study, the absence of a cyclized product from a terminal olefin substrate was used to argue against the presence of a free carbon-centered radical intermediate. acs.org

Kinetic and Thermodynamic Considerations in Chromane Formation

Reaction Rate Determinations and Activation Energy Calculations

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. The rate is influenced by factors such as concentration, temperature, and the presence of a catalyst. The quantitative study of reaction rates, or kinetics, provides crucial information about the reaction mechanism. nih.gov

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. nih.gov It represents the energy barrier that must be overcome for reactants to transform into products and corresponds to the energy of the reaction's transition state. libretexts.org A lower activation energy results in a faster reaction rate. The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation.

Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate the activation energies for proposed reaction pathways. nih.govnih.govnih.gov For example, in a study on an intramolecular oxa-Michael addition, DFT calculations were used to determine the activation energies for different transition states, helping to explain the observed stereoselectivity. acs.org For other reactions like the retro oxa-Michael reaction, activation energies have been determined experimentally to be in the range of 173 kJ/mol. rsc.org The rate of intramolecular cyclizations is highly dependent on the size of the ring being formed, with 5- and 6-membered rings like the chromane system generally forming much faster than smaller or larger rings due to a favorable balance of entropic and strain factors. masterorganicchemistry.comwikipedia.org

Table 2: Representative Activation Energies for Related Cyclization Reactions

| Reaction Type | Ring Size Formed | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Intramolecular Phosphanylidenecarbene C-H Insertion | 6 | 12.3 | nih.gov |

| Thiol-Quinone Methide Exchange | - | 20.6 (86 kJ/mol) | nih.gov |

| BIMP-catalyzed Intramolecular Oxa-Michael Addition | 6 | ~15-20 (Estimated from diagrams) | acs.org |

This table provides examples of activation energies calculated or measured for relevant intramolecular cyclization and Michael addition reactions, illustrating the typical energy barriers involved.

By determining these kinetic and thermodynamic parameters for the synthesis of Ethyl 4-aminochromane-4-carboxylate, chemists can optimize reaction conditions (e.g., temperature, catalyst choice) to maximize the yield and purity of the desired product.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A variety of NMR experiments are utilized to gain a comprehensive understanding of ethyl 4-aminochromane-4-carboxylate.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of ethyl 4-aminochromane-4-carboxylate.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Key signals for ethyl 4-aminochromane-4-carboxylate typically include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The protons of the chromane (B1220400) core and the amino group also exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. The spectrum for ethyl 4-aminochromane-4-carboxylate will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the aromatic carbons of the benzene (B151609) ring, and the aliphatic carbons of the chromane ring and the ethyl group.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 4-aminochromane-4-carboxylate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | Triplet | ~14 |

| Ethyl -CH₂ | Quartet | ~62 |

| Chromane -CH₂ (Position 2) | Multiplet | ~64 |

| Chromane -CH₂ (Position 3) | Multiplet | ~30 |

| Quaternary Carbon (Position 4) | - | ~58 |

| Carbonyl C=O | - | ~175 |

| Aromatic Carbons | Multiplet | ~116-150 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing detailed connectivity and spatial relationships within the ethyl 4-aminochromane-4-carboxylate molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the molecular skeleton, for example, by showing correlations from the protons of the ethyl group to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, regardless of whether they are bonded. This provides critical information about the three-dimensional structure and conformation of the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules, which can help in analyzing the purity of the sample.

The stereochemistry at the C4 position of ethyl 4-aminochromane-4-carboxylate is a key structural feature. Advanced NMR techniques are employed to determine the relative and absolute configuration of this stereocenter. Chiral solvating agents or chiral derivatizing agents can be used in conjunction with NMR to differentiate between enantiomers. The application of NOESY or ROESY can also provide insights into the preferred conformation and the relative orientation of substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the elemental composition and to deduce the structure of molecules through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion of ethyl 4-aminochromane-4-carboxylate. This exact mass allows for the determination of the elemental formula of the compound, confirming its atomic composition with a high degree of confidence. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of C₁₂H₁₅NO₃ would be compared to the experimentally measured value.

Table 2: HRMS Data for Ethyl 4-aminochromane-4-carboxylate

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [M+H]⁺ | 222.1125 | Typically within a few ppm of the calculated value |

Note: The measured exact mass is subject to instrumental variations.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. The fragmentation of the ethyl 4-aminochromane-4-carboxylate ion could involve the loss of the ethyl group, the carboxyl group, or fragmentation of the chromane ring, providing further confirmation of the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and fragmentation patterns of thermally labile molecules like ethyl 4-aminochromane-4-carboxylate without causing significant decomposition. semanticscholar.orguni-goettingen.de In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which, after solvent evaporation, yields gaseous ions. nih.gov This method is particularly useful for polar compounds and can analyze ionic species in solution with high sensitivity. nih.govmdpi.com

For ethyl 4-aminochromane-4-carboxylate, with a molecular formula of C₁₂H₁₅NO₃, the expected molecular weight is approximately 221.25 g/mol . In positive ion mode ESI-MS, the molecule would be expected to readily form a protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 222.26. The high polarity imparted by the amino and ester functional groups facilitates this protonation.

The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. Key fragmentation pathways for even-electron ions, such as the [M+H]⁺ of ethyl 4-aminochromane-4-carboxylate, typically involve the elimination of small, stable neutral molecules. mdpi.com Common fragmentation patterns for compounds with similar functional groups include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amino group is a common fragmentation pathway for amines. libretexts.org

Ester Fragmentation: Esters often fragment via cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OC₂H₅). libretexts.org

Loss of Water: Although less common for this specific structure, the loss of a water molecule (H₂O) can occur. libretexts.org

The resulting fragment ions provide a fingerprint that helps to confirm the molecular structure.

Table 1: Predicted ESI-MS Fragmentation for Ethyl 4-aminochromane-4-carboxylate

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| ~222.26 ([M+H]⁺) | Varies | -OC₂H₅ (45 Da) | Cleavage adjacent to carbonyl |

| ~222.26 ([M+H]⁺) | Varies | -C₂H₄ (28 Da) | McLafferty-type rearrangement |

| ~222.26 ([M+H]⁺) | Varies | -NH₃ (17 Da) | Loss of ammonia |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within ethyl 4-aminochromane-4-carboxylate.

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to particular bond vibrations. pressbooks.pub For ethyl 4-aminochromane-4-carboxylate, the IR spectrum would exhibit characteristic peaks for its amine, ester, and aromatic components.

The key functional groups and their expected IR absorption ranges are:

N-H Stretching: The primary amine (-NH₂) group will show two distinct, sharp to medium intensity bands in the region of 3500-3300 cm⁻¹. pressbooks.pub This is a key indicator of the primary amine functionality.

C=O Stretching: The ester carbonyl (C=O) group gives rise to a strong, sharp absorption band typically found between 1750-1735 cm⁻¹. libretexts.orgdocbrown.info

C-O Stretching: The ester also has a characteristic C-O stretching vibration, which appears as a strong band in the 1300-1000 cm⁻¹ region. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the chromane ring and ethyl group appears just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹). libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations usually produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

The absence of a broad O-H band between 3300-2500 cm⁻¹ would confirm that the compound is an ester and not a carboxylic acid. docbrown.info

Table 2: Characteristic IR Absorption Bands for Ethyl 4-aminochromane-4-carboxylate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500-3300 (two bands) | Medium, Sharp |

| Ester Carbonyl | C=O Stretch | 1750-1735 | Strong, Sharp |

| Ester | C-O Stretch | 1300-1000 | Strong |

| Aromatic C-H | C-H Stretch | >3000 | Variable |

| Aliphatic C-H | C-H Stretch | <3000 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Variable |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural details. For ethyl 4-aminochromane-4-carboxylate, Raman spectroscopy would be effective in characterizing the C-C backbone of the chromane ring and the aromatic system.

Key Raman active vibrations would include:

Aromatic Ring Vibrations: The symmetric stretching of the benzene ring, often weak in the IR spectrum, can produce a strong Raman signal.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds within the chromane ring and the ethyl group are readily observable in the Raman spectrum. researchgate.net

The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement in a crystalline solid, offering definitive information about molecular structure and solid-state packing.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govmdpi.com To perform SCXRD, a high-quality single crystal of ethyl 4-aminochromane-4-carboxylate is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure. nih.gov

For ethyl 4-aminochromane-4-carboxylate, which possesses a chiral center at the C4 position, SCXRD is crucial for determining the absolute stereochemistry (R or S configuration). nih.gov The analysis would provide precise measurements of all atomic coordinates, allowing for a detailed understanding of the molecule's conformation, including the puckering of the dihydropyran ring.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases and assessing the phase purity of a synthesized compound. researchgate.net The PXRD pattern is a fingerprint of the crystalline material, with each crystalline phase producing a unique set of diffraction peaks.

For ethyl 4-aminochromane-4-carboxylate, PXRD can be used to:

Confirm Crystalline Nature: A well-defined pattern of sharp peaks indicates a crystalline solid, whereas a broad, featureless pattern suggests an amorphous material.

Assess Phase Purity: The presence of unexpected peaks in the PXRD pattern can indicate the presence of impurities or different crystalline forms (polymorphs). researchgate.net

Study Polymorphism: Different crystalline arrangements of the same molecule, known as polymorphs, will have distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing these different solid-state forms, which can have different physical properties.

By comparing the experimental PXRD pattern to one simulated from single-crystal X-ray data, the bulk purity of the sample can be verified.

Other Complementary Spectroscopic and Analytical Techniques

Advanced analytical methodologies provide a deeper understanding of the molecular characteristics of "Ethyl 4-aminochromane-4-carboxylate." Techniques such as UV-Visible spectroscopy, elemental analysis, and X-ray photoelectron spectroscopy offer complementary data to elucidate its electronic properties, elemental composition, and surface chemistry.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When "Ethyl 4-aminochromane-4-carboxylate" is exposed to ultraviolet or visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy difference between these orbitals, providing insight into the molecule's conjugated systems and the presence of non-bonding electrons.

The chromophore in "Ethyl 4-aminochromane-4-carboxylate" is primarily associated with the aminobenzoate-like fragment within the chromane ring system. The presence of the aromatic ring, the carbonyl group of the ester, and the amino group gives rise to characteristic electronic transitions. The primary transitions observed are π → π* and n → π*. researchgate.netslideshare.netyoutube.com

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic ring and the carbonyl group and typically result in strong absorption bands.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygens of the ester group) to a π* antibonding orbital. These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. youtube.com

The absorption maxima (λ_max) for these transitions are influenced by the solvent environment.

| Electronic Transition | Typical Wavelength Range (nm) | Associated Functional Groups |

|---|---|---|

| π → π | 200-280 | Aromatic Ring, Carbonyl (C=O) |

| n → π | 280-350 | Amino (C-NH₂), Carbonyl (C=O), Ester (C-O-C) |

The data in this table is illustrative and based on typical values for similar aminobenzoate chromophores.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample of "Ethyl 4-aminochromane-4-carboxylate." The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₁₂H₁₅NO₃. This comparison is crucial for verifying the compound's empirical formula and assessing its purity. An agreement between the experimental and theoretical values, typically within a ±0.4% margin, is considered confirmation of the compound's compositional integrity. nih.gov

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₁₂H₁₅NO₃

Molecular Weight: 221.25 g/mol

Carbon (C): (12 × 12.011 / 221.25) × 100% = 65.14%

Hydrogen (H): (15 × 1.008 / 221.25) × 100% = 6.83%

Nitrogen (N): (1 × 14.007 / 221.25) × 100% = 6.33%

Oxygen (O): (3 × 15.999 / 221.25) × 100% = 21.70%

| Element | Theoretical Mass % | Experimental Mass % (Example) | Difference % |

|---|---|---|---|

| Carbon (C) | 65.14 | 65.05 | -0.09 |

| Hydrogen (H) | 6.83 | 6.88 | +0.05 |

| Nitrogen (N) | 6.33 | 6.29 | -0.04 |

The experimental data presented is hypothetical and for illustrative purposes. A close match between theoretical and experimental values, as shown, would confirm the elemental composition of the synthesized compound. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to investigate the elemental composition and chemical states of the atoms within the top few nanometers of a sample's surface. For "Ethyl 4-aminochromane-4-carboxylate," XPS can provide detailed information about the carbon, oxygen, and nitrogen environments. kobv.de

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its specific chemical environment. ipfdd.de For instance, the C 1s signal can be deconvoluted into several peaks corresponding to the different types of carbon atoms in the molecule, such as aliphatic (C-C), ether (C-O-C), amine-bound (C-N), and ester carbonyl (O=C-O). kobv.de Similarly, the N 1s spectrum provides information on the amino group, and the O 1s spectrum distinguishes between the ether and ester oxygen atoms. wur.nlresearchgate.net

| Core Level | Functional Group | Expected Binding Energy (eV) - Approximate |

|---|---|---|

| C 1s | C-C / C-H (Aromatic and Aliphatic) | ~284.8 |

| C-N (Amine) | ~285.6 | |

| C-O (Ether/Ester) | ~286.5 | |

| O=C-O (Ester Carbonyl) | ~288.7 | |

| N 1s | -NH₂ (Amino) | ~399.1 |

| O 1s | C-O (Ether/Ester) | ~533.5 |

| C=O (Ester Carbonyl) | ~532.0 |

Binding energies are approximate and can vary based on instrument calibration and specific chemical environment. The deconvolution of these peaks allows for a quantitative assessment of the surface functional groups.

Computational and Theoretical Investigations of Ethyl 4 Aminochromane 4 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. These methods provide a static picture of the molecule, offering high-accuracy data on its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a popular computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov It is used to investigate the electronic structure and predict the reactivity of chemical systems. nih.gov For chromane (B1220400) derivatives and related heterocyclic compounds, DFT calculations are instrumental in elucidating their fundamental properties. nih.govmdpi.com

The electronic structure is often analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. mdpi.comresearchgate.net

Furthermore, DFT allows for the calculation of various reactivity descriptors that quantify a molecule's chemical behavior. nih.govnih.gov These indices, such as electrophilicity and nucleophilicity, provide a semi-quantitative basis for predicting how a molecule will interact with other reagents. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to study the delocalization of electron density and intramolecular interactions, such as hydrogen bonding. researchgate.netnih.gov In the case of Ethyl 4-aminochromane-4-carboxylate, an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester is possible, which would contribute to the molecule's conformational stability. nih.gov

Table 1: Key DFT Reactivity Descriptors This table outlines common parameters calculated using DFT and their significance in predicting chemical behavior.

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating capability of the molecule. Higher energy corresponds to a better electron donor. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap | Represents the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons towards itself. |

| Chemical Hardness (η) | Measures the resistance to a change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature (electron-accepting power) of a molecule. |

| Nucleophilicity Index (N) | Quantifies the global nucleophilic nature (electron-donating power) of a molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. nih.govaps.org

While DFT is often the method of choice for larger systems, ab initio calculations serve as a benchmark for validating results from less computationally intensive methods. researchgate.net They are particularly valuable for systems where electron correlation effects are critical and may not be perfectly described by standard DFT functionals. For Ethyl 4-aminochromane-4-carboxylate, high-accuracy ab initio calculations could provide definitive predictions of its geometry, vibrational frequencies, and relative energies of different tautomers or conformers. However, due to their steep computational cost, their application is often limited to smaller molecules or model systems. aps.org

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org Molecules can exist in various conformations by rotating around single bonds, and these different arrangements often have different stability levels. organicchemistrytutor.com The collection of all possible conformations and their corresponding potential energies forms the molecule's potential energy landscape. nih.gov

For Ethyl 4-aminochromane-4-carboxylate, the conformational flexibility arises from the chromane ring and the rotatable bonds of the ethyl carboxylate group. The dihydropyran ring of the chromane scaffold can adopt several conformations, such as a distorted boat or half-chair. nih.gov The orientation of the amino and ethyl carboxylate substituents at the C4 position can be either axial or equatorial, leading to different stereoisomers with distinct stabilities.

Computational methods like DFT can be used to perform a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles. This process helps identify the most stable, low-energy conformations (global and local minima on the energy landscape). researchgate.netnih.gov The relative stability of conformers is determined by factors like steric hindrance and intramolecular interactions. lumenlearning.com For instance, conformations that minimize steric clashes between bulky groups are generally more stable. organicchemistrytutor.com

Table 2: Comparison of Major Conformations of the Chromane Ring This table describes the common conformations of six-membered heterocyclic rings like the dihydropyran moiety in chromane and factors influencing their stability.

| Conformation | Description | Relative Stability Factor |

|---|---|---|

| Half-Chair | One atom is out of the plane formed by the other five atoms. It is a common, relatively stable conformation for dihydropyran rings. | Generally more stable than boat or skew-boat forms. |

| Boat | Two opposing atoms are out of the plane of the other four, resembling a boat. | Generally a high-energy transition state or unstable conformer due to eclipsing interactions. |

| Skew-Boat (Twist-Boat) | A twisted form of the boat conformation that is generally more stable than the true boat form. | Lower in energy than the boat conformation but often higher than the half-chair. |

| Sofa (Envelope) | One atom is out of the plane of the other five, which are coplanar. | Can be a stable conformation depending on the substitution pattern. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior. MD simulates the movement of atoms and molecules over time based on classical mechanics, providing insights into conformational changes, flexibility, and interactions with the surrounding environment. nih.gov

MD simulations are an excellent tool for exploring the conformational dynamics and flexibility of molecules like chromane derivatives. nih.gov By simulating the molecule's trajectory over nanoseconds or microseconds, researchers can observe how the structure fluctuates and transitions between different conformational states. nih.gov This is particularly important for understanding how a molecule might adapt its shape to interact with a biological target. nih.gov

Table 3: Key Metrics in Molecular Dynamics Simulations This table explains common metrics used to analyze MD simulation trajectories.

| Metric | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the simulation and whether the molecule has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position during the simulation. | Identifies flexible and rigid regions within the molecule. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Provides insights into the overall shape and folding/unfolding of the molecule over time. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds (both intra- and intermolecular) over time. | Reveals key interactions that stabilize the molecule's conformation or its binding to other molecules. |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the surrounding solvent molecules (e.g., water), providing a realistic depiction of how the solute and solvent interact. These interactions, including hydrogen bonding and electrostatic forces, can affect the conformational preferences and dynamics of the solute molecule. nih.gov

For a polar molecule like Ethyl 4-aminochromane-4-carboxylate, solvent effects are crucial. In a polar protic solvent like water or methanol, the amino and carboxylate groups would form hydrogen bonds with the solvent, which could stabilize certain conformations over others. rsc.org Theoretical studies on related quinolone derivatives have shown that calculated electronic spectra can be compared with experimental spectra measured in various aprotic solvents to understand these effects. researchgate.net Both implicit solvent models (which represent the solvent as a continuum) and explicit solvent models can be used in quantum chemical and MD calculations to account for these environmental influences. rsc.org

Prediction of Reactivity and Selectivity

The reactivity and selectivity of ethyl 4-aminochromane-4-carboxylate in chemical transformations are of fundamental importance for its application in synthetic chemistry. Computational methods can provide deep insights into these aspects at a molecular level.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. wikipedia.orglibretexts.orgnumberanalytics.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgnumberanalytics.com The energy and spatial distribution of these orbitals determine the feasibility and outcome of a chemical reaction.

For ethyl 4-aminochromane-4-carboxylate, FMO analysis can be used to predict its behavior as a nucleophile or an electrophile. The HOMO, being the orbital containing the most available electrons, will dictate the molecule's nucleophilic character, while the LUMO, the lowest energy empty orbital, will govern its electrophilic character.

Fukui functions, derived from density functional theory (DFT), offer a more quantitative measure of reactivity at specific atomic sites within a molecule. scm.comnih.govwikipedia.org The Fukui function, denoted as f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in ethyl 4-aminochromane-4-carboxylate, one can identify the most probable sites for electrophilic, nucleophilic, and radical attack.

Table 1: Hypothetical Condensed Fukui Function Indices for Selected Atoms in Ethyl 4-aminochromane-4-carboxylate

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N(amino) | 0.25 | 0.05 | 0.15 |

| C4 | 0.08 | 0.18 | 0.13 |

| O(carbonyl) | 0.15 | 0.03 | 0.09 |

| C(aromatic, ortho) | 0.04 | 0.12 | 0.08 |

| C(aromatic, para) | 0.06 | 0.10 | 0.08 |

Note: This table presents hypothetical data for illustrative purposes, as specific literature values for this compound are not available. The values represent the propensity of each atomic site to undergo a specific type of attack.

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. e3s-conferences.org The reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. wikipedia.orgresearchgate.netresearchgate.net

For reactions involving ethyl 4-aminochromane-4-carboxylate, such as its synthesis or subsequent functionalization, computational modeling can be used to locate the transition state structures and calculate their energies. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

Table 2: Hypothetical Energy Profile for a Reaction Involving Ethyl 4-aminochromane-4-carboxylate

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.2 |

| Transition State 2 | +18.7 |

| Products | -15.8 |

Note: This table presents a hypothetical energy profile for a two-step reaction. The values are for illustrative purposes.

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its reactivity is a central goal in chemistry. Computational methods offer powerful tools for establishing and quantifying these relationships.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their activity. While often used in drug discovery, QSAR can also be applied in a non-biological context to correlate structural features with chemical reactivity or physical properties.

For a series of substituted ethyl 4-aminochromane-4-carboxylate analogs, a QSAR study could be performed to understand how different substituents on the chromane ring or the amino group affect a particular reaction rate or equilibrium constant. The model would be built using a set of molecular descriptors, which are numerical representations of the chemical structure, and the experimentally measured reactivity data. Such studies have been successfully applied to other heterocyclic systems, like aryl-substituted alanine (B10760859) analogs. nih.gov

Many reactions involving the synthesis of chromane derivatives can lead to the formation of multiple stereoisomers. scispace.comnih.govnih.govacs.orgorganic-chemistry.org Computational chemistry provides a powerful means to understand and predict the stereochemical outcome of such reactions. scispace.comnih.govnih.govacs.orgorganic-chemistry.org

For the synthesis of ethyl 4-aminochromane-4-carboxylate, which contains a chiral center at the C4 position, computational methods can be employed to model the transition states leading to the different stereoisomers. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially.

For example, in the context of organocatalyzed reactions to form chromane derivatives, computational studies have been used to propose plausible transition state models that explain the observed enantio- and diastereoselectivities. scispace.comnih.gov These models often consider the non-covalent interactions between the substrate, catalyst, and reagents that stabilize one transition state over the others. Such insights are invaluable for the rational design of new catalysts and reaction conditions to achieve high stereoselectivity. acs.orgorganic-chemistry.org

Functionalization at the Amino Group

The primary amino group at the C4 position is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents through acylation, alkylation, arylation, and the formation of imine and amide derivatives.

The nucleophilic nature of the primary amine allows for the facile introduction of acyl, alkyl, and aryl groups.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. Direct condensation with carboxylic acids can also be achieved, though it often requires high temperatures or specialized catalysts youtube.com.

Alkylation: Alkylation of the amino group can be accomplished using alkyl halides. This reaction can proceed to form mono- and di-alkylated products. The reaction of 1-hydroxyimidazoles with benzyl halides, for example, results in selective O-alkoxy derivatives, showcasing the targeted nature of such reactions on heterocyclic systems researchgate.net.

Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a C-N bond between the amine and an aryl halide organic-chemistry.org.

Table 1: Representative Acylation, Alkylation, and Arylation Reactions This table presents potential reaction conditions based on general organic chemistry principles.

| Transformation | Reagent/Catalyst System | Expected Product |

| Acylation | Acetyl chloride, Triethylamine (B128534) | Ethyl 4-acetamidochromane-4-carboxylate |

| Alkylation | Benzyl bromide, Potassium carbonate | Ethyl 4-(benzylamino)chromane-4-carboxylate |

| Arylation | Phenylboronic acid, Copper(II) acetate | Ethyl 4-(phenylamino)chromane-4-carboxylate |

The primary amine functionality is a precursor for the synthesis of imines (Schiff bases) and a wide range of amide derivatives.

Imine Formation: Condensation of the primary amine with aldehydes or ketones under appropriate conditions yields the corresponding imine derivatives. This reaction is typically reversible and may require the removal of water to drive the equilibrium toward the product.

Amide Formation: Amide bond formation is one of the most frequent reactions in medicinal chemistry sci-hub.st. Beyond simple acylation, coupling the amine with various carboxylic acids using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with reagents like 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt) provides a versatile method for synthesizing a library of amide derivatives sci-hub.stnih.govnih.gov. This method is effective even for electron-deficient amines nih.govnih.gov.

Table 2: Synthesis of Imine and Amide Derivatives This table outlines common reagents for the formation of imine and amide derivatives from a primary amine.

| Derivative Type | Reagent | Conditions | Expected Product |

| Imine | Benzaldehyde (B42025) | Toluene, reflux with Dean-Stark trap | Ethyl 4-(benzylideneamino)chromane-4-carboxylate |

| Amide | Benzoic acid | EDC, HOBt, DMAP, Acetonitrile | Ethyl 4-benzamidochromane-4-carboxylate |

Transformations Involving the Ester Moiety

The ethyl ester group of Ethyl 4-aminochromane-4-carboxylate can undergo several key transformations, including hydrolysis, transesterification, and reduction, to yield carboxylic acids, different esters, and primary alcohols, respectively.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-aminochromane-4-carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, and an excess of water libretexts.orglibretexts.org. The use of excess water helps to shift the equilibrium towards the products libretexts.orglibretexts.org.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide libretexts.org. The reaction initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid youtube.com. Saponification is often preferred for its high yields and irreversibility nih.gov.

Table 3: Conditions for the Hydrolysis of the Ethyl Ester This table summarizes typical conditions for converting the ethyl ester to the corresponding carboxylic acid.

| Hydrolysis Type | Reagents | General Conditions | Product |

| Acid-Catalyzed | Dilute HCl or H₂SO₄, Water | Heat under reflux | 4-Aminochromane-4-carboxylic acid |

| Base-Catalyzed | 1. NaOH (aq) 2. HCl (aq) | 1. Heat 2. Acidification | 4-Aminochromane-4-carboxylic acid |

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent masterorganicchemistry.com.

Acid-Catalyzed Transesterification: A common method involves heating the ester in an alcohol solvent (e.g., methanol, propanol) with a catalytic amount of a strong acid masterorganicchemistry.com.

Base-Catalyzed Transesterification: Alkoxides, such as sodium methoxide in methanol, can also effectively catalyze the reaction, often at lower temperatures than acid-catalyzed methods masterorganicchemistry.com. Various catalysts, including potassium phosphate (B84403) (K₂HPO₄) and scandium(III) triflate (Sc(OTf)₃), have been shown to be effective for this transformation organic-chemistry.org.

Table 4: Transesterification of the Ethyl Ester This table provides examples of different alcohols and catalysts used in transesterification reactions.

| New Ester | Alcohol | Catalyst |

| Methyl Ester | Methanol | H₂SO₄ (catalytic) or NaOMe |

| Isopropyl Ester | Isopropanol | Sc(OTf)₃ |

| Benzyl Ester | Benzyl alcohol | H₂SO₄ (catalytic) |

The ester functionality can be reduced to a primary alcohol, yielding (4-aminochroman-4-yl)methanol. This transformation requires the use of powerful reducing agents.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of esters to primary alcohols commonorganicchemistry.comlibretexts.org. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup youtube.comchemistrysteps.com. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters under standard conditions commonorganicchemistry.comlibretexts.org. Other reagents like Diisobutylaluminum Hydride (DIBAL-H) and borane complexes (e.g., BH₃-SMe₂) are also effective for this transformation commonorganicchemistry.com.

Table 5: Reagents for the Reduction of the Ester to a Primary Alcohol This table lists common reducing agents and the conditions for the reduction of the ester group.

| Reducing Agent | Solvent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 1. Anhydrous, 0 °C to reflux 2. Aqueous workup | (4-Aminochroman-4-yl)methanol |

| Borane-dimethyl sulfide (BH₃-SMe₂) | THF | Reflux | (4-Aminochroman-4-yl)methanol |

Applications in Chemical Synthesis and Catalysis

Ethyl 4-aminochromane-4-carboxylate as a Chiral Building Block in Organic Synthesis

The utility of chiral building blocks is paramount in modern drug discovery and development, as the biological activity of a molecule is often intrinsically linked to its stereochemistry. enamine.net Ethyl 4-aminochromane-4-carboxylate serves as a prime example of such a building block, offering a rigid scaffold and multiple functional groups that can be elaborated into more complex structures with defined stereochemistry. nih.govresearchgate.net The synthesis of chiral amines and carboxylic acids, key components of many pharmaceuticals, often relies on the use of such versatile intermediates. nottingham.ac.uk

Precursor in the Synthesis of Complex Heterocyclic Compounds

The chromane (B1220400) ring system is a privileged scaffold found in a wide array of biologically active natural products and synthetic compounds. The presence of both an amino group and an ester functionality on the same carbon atom in ethyl 4-aminochromane-4-carboxylate provides a unique handle for the construction of diverse heterocyclic systems. For instance, the amino group can act as a nucleophile or be transformed into other functional groups, while the ester can be hydrolyzed, reduced, or used in various coupling reactions.

This dual functionality allows for the strategic annulation of additional rings onto the chromane framework, leading to the synthesis of novel polycyclic heterocyclic compounds. Research has demonstrated the versatility of similar amino ester scaffolds in constructing complex molecular architectures. For example, related aminopyrazole carboxylates have been used to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] nih.govnih.govwikipedia.orgtriazine derivatives through diazotization and coupling reactions. researchgate.net

Role in Multi-Component Reactions for Diverse Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govscielo.org.mx The structure of ethyl 4-aminochromane-4-carboxylate makes it an ideal candidate for participation in MCRs. The amine functionality can react with carbonyl compounds to form imines, which are key intermediates in many MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.netnih.gov

The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to generate α-acetamido carboxamide derivatives. nih.gov By employing ethyl 4-aminochromane-4-carboxylate as the amine component, a diverse library of complex molecules incorporating the chromane scaffold can be efficiently synthesized. This approach is highly valuable in drug discovery for generating large numbers of structurally diverse compounds for biological screening.

Potential as a Ligand in Catalytic Systems

The development of new catalytic systems, particularly for asymmetric reactions, is a cornerstone of modern organic synthesis. The design of chiral ligands is crucial for achieving high enantioselectivity in these transformations.

Chiral Ligand Design for Asymmetric Catalysis

The inherent chirality of ethyl 4-aminochromane-4-carboxylate, coupled with the presence of potential coordinating atoms (the nitrogen of the amino group and the oxygens of the carboxylate), makes it an attractive scaffold for the design of novel chiral ligands. nih.gov By modifying the structure, for example, by introducing additional coordinating groups or by altering the steric and electronic properties of the chromane ring, ligands can be tailored for specific catalytic applications.

The goal of asymmetric catalysis is to use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov Chiral ligands play a pivotal role by creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. The rigid chromane framework of ethyl 4-aminochromane-4-carboxylate can provide a well-defined coordination sphere, which is often a key feature of successful chiral ligands.

Metal Coordination Chemistry of Aminochromane Carboxylates

The coordination chemistry of carboxylate ligands with transition metals is extensive and well-established. wikipedia.org Carboxylates can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. wikipedia.org The presence of the amino group in ethyl 4-aminochromane-4-carboxylate introduces an additional coordination site, allowing for the formation of chelate complexes with metal ions.

Future Research Directions and Remaining Challenges

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of polysubstituted chromanes, particularly those with a quaternary center at the C4 position, remains a significant challenge in organic synthesis. While various methods have been developed for the synthesis of chromane (B1220400) derivatives, the direct and stereocontrolled synthesis of ethyl 4-aminochromane-4-carboxylate is an area ripe for exploration. nih.govrsc.org

Future research will likely focus on the development of novel catalytic asymmetric methods. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of related structures like 4-amino-4H-chromenes and 4-aminoisochromanones. organic-chemistry.orgnih.gov For instance, highly stereoselective one-pot intramolecular Mannich reactions have been successfully employed, achieving excellent yields and stereoselectivities (up to 99% ee). organic-chemistry.org Adapting these methodologies to substrates that would yield the title compound is a logical next step. This would involve designing new organocatalysts, potentially modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, that can effectively control the stereochemistry of the quaternary center. nih.govrsc.org

Domino reactions, such as Michael/hemiacetalization sequences, have proven effective for constructing functionalized chromane scaffolds. nih.govrsc.org Exploring new domino or tandem reactions that incorporate both the amino and carboxylate functionalities in a single, efficient transformation is a key challenge. A potential approach could involve an organocatalytic oxa-Michael/aza-Baylis-Hillman tandem reaction, which has been used for the asymmetric synthesis of related 4-amino-4H-chromenes. nih.gov

The following table summarizes potential advanced synthetic strategies that could be explored for the synthesis of ethyl 4-aminochromane-4-carboxylate.

| Synthetic Strategy | Potential Catalyst/Reagent | Expected Advantages | Key Challenge |

| Asymmetric Intramolecular Mannich Reaction | Chiral Proline Derivatives or Cinchona Alkaloids | High stereoselectivity, atom economy. organic-chemistry.org | Design of a suitable precursor and catalyst for the specific substrate. |

| Organocatalytic Domino Reaction | Modularly Designed Organocatalysts (MDOs) | High efficiency, construction of complexity in a single step. nih.govrsc.org | Controlling the diastereoselectivity and enantioselectivity of the quaternary center. |

| Asymmetric Oxa-Michael/Aza-Baylis-Hillman Tandem Reaction | Bifunctional Organocatalysts | Access to highly functionalized chromanes. nih.gov | Substrate design and reaction condition optimization. |

| Catalytic Asymmetric Halo-cycloetherification | Chiral Thiocarbamate Catalysts | Formation of functionalized chromans for further elaboration. acs.orgacs.org | Introduction of the amino and carboxylate groups post-cyclization. |

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. doaj.orgresearchgate.netrsc.org For chromane derivatives, DFT calculations have been used to study molecular geometry, vibrational frequencies, electronic properties, and noncovalent interactions. doaj.orgresearchgate.netrsc.orgrsc.org

In the context of ethyl 4-aminochromane-4-carboxylate, future research should leverage computational tools for several purposes. Firstly, DFT calculations can be employed to elucidate the mechanisms of potential synthetic routes, helping to optimize reaction conditions and predict the stereochemical outcomes of catalytic reactions. cam.ac.uk By modeling the transition states of different catalytic cycles, researchers can rationally design more efficient and selective catalysts.

Secondly, computational methods can be used to predict the conformational preferences and physicochemical properties of the target molecule and its derivatives. This information is crucial for understanding its potential interactions with biological targets. Techniques like Hirshfeld surface analysis and reduced density gradient (RDG) analysis can provide insights into intermolecular interactions, which are vital for crystal engineering and materials science applications. doaj.orgresearchgate.net

Finally, the prediction of spectroscopic data, such as NMR chemical shifts, can aid in the structural characterization of newly synthesized compounds. doaj.orgresearchgate.net The table below outlines key computational approaches and their potential applications.

| Computational Method | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways. doaj.orgresearchgate.netrsc.org |

| Time-Dependent DFT (TD-DFT) | Electronic Properties | UV-Vis spectra, electronic transitions, frontier molecular orbitals. doaj.orgresearchgate.netrsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interactions | Bond critical points, nature of chemical bonds. researchgate.net |

| Molecular Docking | Biological Activity Prediction | Binding affinities and modes to target proteins. doaj.orgtandfonline.com |

Exploration of Uncharted Reactivity and Transformation Pathways

The unique arrangement of functional groups in ethyl 4-aminochromane-4-carboxylate—a quaternary center flanked by an amine, an ester, and embedded within a chromane scaffold—suggests a rich and largely unexplored reactivity profile. Future research should focus on systematically investigating the transformations of this versatile building block.

The presence of the amino group opens up avenues for a wide range of C-N bond-forming reactions, allowing for the introduction of diverse substituents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other derivatives such as amides or used in coupling reactions. chadsprep.comyoutube.comyoutube.comlibretexts.org

Furthermore, the chromane ring itself can participate in various transformations. Ring-opening reactions could provide access to novel linear structures, while modifications to the aromatic ring could be used to tune the electronic properties of the molecule. The development of tandem reactions that sequentially modify different parts of the molecule would be a particularly powerful strategy for generating molecular diversity from a single, advanced intermediate. researchgate.net

Design of Next-Generation Catalytic Systems Utilizing Chromane Scaffolds

The rigid, well-defined three-dimensional structure of the chromane scaffold makes it an attractive platform for the design of new chiral ligands and catalysts. mdpi.com While the focus of this article is on the synthesis of ethyl 4-aminochromane-4-carboxylate, the molecule itself and its derivatives could serve as precursors for a new generation of catalysts.

By functionalizing the amino group and the aromatic ring, it should be possible to create a library of chiral ligands for transition metal catalysis. These ligands could find applications in a wide range of asymmetric transformations. frontiersin.orgwiley.com For example, the development of chromane-based N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands could lead to catalysts with novel reactivity and selectivity. frontiersin.org

Moreover, the chromane scaffold could be incorporated into organocatalysts. The combination of the chromane backbone with a catalytic functional group, such as a thiourea (B124793) or a primary amine, could result in highly effective and stereoselective organocatalysts for various reactions. rsc.org

Addressing Scalability and Industrial Relevance of Synthetic Routes

For any novel synthetic methodology to be truly impactful, it must be scalable and economically viable for potential industrial applications. google.com The synthesis of complex molecules like ethyl 4-aminochromane-4-carboxylate often involves multiple steps and the use of expensive reagents and catalysts, which can be significant hurdles to large-scale production. google.comgoogle.com

Future research must therefore address the challenges of scalability. This includes the development of synthetic routes that are not only efficient and selective but also utilize inexpensive starting materials and catalysts. The use of flow chemistry presents a promising avenue for improving the scalability and safety of chemical processes. acs.orgacs.org Continuous-flow systems allow for precise control over reaction parameters, which can lead to higher yields and purities, as well as reduced reaction times. acs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.